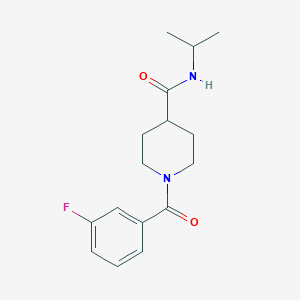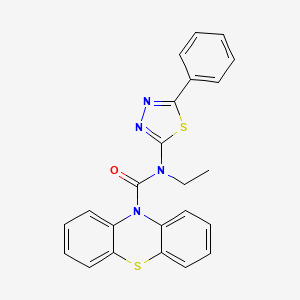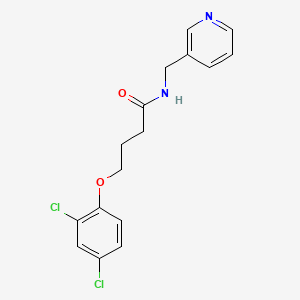
N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in many cellular processes.
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide involves the inhibition of PKC. PKC is a family of enzymes that are involved in the regulation of many cellular processes. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which results in the translocation of PKC from the cytosol to the membrane. Once activated, PKC phosphorylates target proteins, which can lead to changes in cellular processes. N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide inhibits PKC by binding to the ATP-binding site of PKC, which prevents the phosphorylation of target proteins.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, which suggests that it may have potential as an anti-cancer agent. N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to inhibit the proliferation of smooth muscle cells, which suggests that it may have potential as a treatment for cardiovascular diseases. Additionally, N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the release of inflammatory cytokines, which suggests that it may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its potency as a PKC inhibitor. N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to be a more potent inhibitor of PKC than many other PKC inhibitors, which makes it a valuable tool for investigating the role of PKC in cellular processes. Additionally, N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide is relatively easy to synthesize, which makes it readily available for use in lab experiments. One of the limitations of using N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its potential toxicity. N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One area of research is the development of N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide analogs with improved potency and selectivity for PKC. Another area of research is the investigation of the role of PKC in various diseases, including cancer and cardiovascular diseases. Additionally, the potential use of N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide as an anti-inflammatory agent warrants further investigation. Overall, N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide is a valuable tool for investigating the role of PKC in cellular processes and has potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of PKC, which is involved in many cellular processes, including cell growth and differentiation, gene expression, and apoptosis. N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been used in various studies to investigate the role of PKC in these processes.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-11-5-8-16-15(18)13-6-4-7-14(12-13)22(19,20)17-9-2-3-10-17/h4,6-7,12H,2-3,5,8-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWKDUFQBBAZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4760537.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4760550.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4760558.png)

![N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4760585.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4760591.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4760598.png)

![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4760617.png)


![N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4760631.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760639.png)